molecular formula C12H21NO9 B14786069 methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B14786069
M. Wt: 323.30 g/mol
InChI Key: BKZQMWNJESHHSA-ZQOQPLRDSA-N
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Description

Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetamido group, and a carboxylate ester. Its molecular formula is C₁₀H₁₇NO₈.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Common starting materials include glucose derivatives, which undergo a series of transformations to introduce the acetamido and carboxylate ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic methods can be employed to introduce specific functional groups, while maintaining the stereochemistry of the molecule. Large-scale production may also utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.

    Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism by which methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and acetamido groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is unique due to its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in a distinct manner, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H21NO9

Molecular Weight

323.30 g/mol

IUPAC Name

methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7?,8?,9?,10?,12-/m0/s1

InChI Key

BKZQMWNJESHHSA-ZQOQPLRDSA-N

Isomeric SMILES

CC(=O)NC1C(C[C@](OC1C(C(CO)O)O)(C(=O)OC)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O

Origin of Product

United States

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